molecular formula C17H35NO2 B150445 C17 鞘氨醇 CAS No. 6918-48-5

C17 鞘氨醇

货号: B150445
CAS 编号: 6918-48-5
分子量: 285.5 g/mol
InChI 键: RBEJCQPPFCKTRZ-LHMZYYNSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学:

生物学:

医学:

工业:

生化分析

Biochemical Properties

C17 Sphingosine interacts with various enzymes, proteins, and other biomolecules. It is quickly phosphorylated into sphingosine 1-phosphate (S1P) driven by sphingosine kinases . This structural variation makes C17 Sphingosine a valuable tool in research, particularly in studies designed to explore sphingosine’s role in cellular signaling mechanisms .

Cellular Effects

C17 Sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it was found that sphingosine was quickly phosphorylated into S1P, which demonstrated distinct metabolic patterns compared to globally-released sphingosine .

Molecular Mechanism

C17 Sphingosine exerts its effects at the molecular level through various mechanisms. Both the iso-branch and the 1-hydroxyl group are essential to form functional nematode sphingolipids, which are needed to maintain intestinal function .

Temporal Effects in Laboratory Settings

In time-course studies, the mitochondria-specific uncaged sphingosine demonstrated distinct metabolic patterns compared to globally-released sphingosine . This indicates that the effects of C17 Sphingosine can change over time in laboratory settings.

Metabolic Pathways

C17 Sphingosine is involved in several metabolic pathways. It is quickly phosphorylated into S1P driven by sphingosine kinases . This indicates that C17 Sphingosine interacts with enzymes such as sphingosine kinases in its metabolic pathway.

Subcellular Localization

C17 Sphingosine has been found to accumulate in specific subcellular locations. For instance, it was found to accumulate in late endosomes and lysosomes of cells derived from Niemann-Pick disease type C (NPC) patients . The subcellular localization of C17 Sphingosine can affect its activity or function .

准备方法

合成路线和反应条件: 神经鞘氨醇 (d17:1) 可以通过多种方法合成。一种常见的方法是还原相应的鞘脂前体。合成路线通常包括以下步骤:

    水解: 鞘磷脂产生神经酰胺。

    还原: 神经酰胺产生鞘氨醇。

    氧化: 鞘氨醇形成神经鞘氨醇 (d17:1)。

工业生产方法: 神经鞘氨醇 (d17:1) 的工业生产通常涉及从天然来源(如动物组织)中提取和纯化。该过程包括:

化学反应分析

反应类型:

    氧化: 神经鞘氨醇 (d17:1) 可以被氧化形成鞘氨醇-1-磷酸。

    磷酸化: 它可以被鞘氨醇激酶磷酸化产生鞘氨醇-1-磷酸。

    酰化: 神经鞘氨醇 (d17:1) 可以与脂肪酸反应形成神经酰胺。

常见试剂和条件:

    氧化: 通常涉及过氧化氢或分子氧等氧化剂。

    磷酸化: 需要鞘氨醇激酶和 ATP。

    酰化: 涉及脂肪酸和酰基辅酶 A 合成酶。

主要产物:

相似化合物的比较

类似化合物:

独特性: 神经鞘氨醇 (d17:1) 的独特之处在于其 17 碳链,使其不太常见,但在生物过程中仍然很重要。 它由于其独特的性质,在分析方法中特别有用作内标 .

属性

IUPAC Name

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEJCQPPFCKTRZ-LHMZYYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025448
Record name C17 Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6918-48-5
Record name C17 Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C17 Sphingosine
Reactant of Route 2
C17 Sphingosine
Reactant of Route 3
C17 Sphingosine
Reactant of Route 4
C17 Sphingosine
Reactant of Route 5
C17 Sphingosine
Reactant of Route 6
C17 Sphingosine
Customer
Q & A

Q1: How does C17 Sphingosine interact with its target and what are the downstream effects?

A: C17 Sphingosine, often used as an analog of naturally occurring sphingosine, can directly impact the sphingolipid rheostat, a critical balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramides and sphingosines. [, ] By increasing cellular levels of sphingosine and its derivatives, C17 Sphingosine can tip this balance towards apoptosis, particularly in cancer cells. [, ] This shift is often accompanied by altered cholesterol homeostasis, impacting its synthesis, uptake, and efflux, further contributing to cell death. [] Additionally, C17 Sphingosine, in conjunction with SPHK1 inhibitors, has been shown to impact signaling pathways by decreasing growth-promoting MAPK signaling and increasing enzymes indicative of mitochondria-driven apoptosis. []

Q2: What is the structural characterization of C17 Sphingosine?

A2: C17 Sphingosine, a synthetic analog of the naturally occurring C18 Sphingosine, serves as an important tool in sphingolipid research.

    Q3: Can you explain the use of C17 Sphingosine as an internal standard in sphingolipid analysis?

    A: Due to its structural similarity to naturally occurring sphingolipids but absence in biological samples, C17 Sphingosine serves as an excellent internal standard in analytical techniques like mass spectrometry. [, ] Its addition to samples prior to extraction and analysis allows researchers to accurately quantify other sphingolipids by accounting for variations during sample preparation and analysis.

    Q4: What can you tell us about the stability and formulation of C17 Sphingosine?

    A: While the provided abstracts don't delve into specific stability data for C17 Sphingosine, researchers often store sphingolipids, including their analogs, at -80°C to ensure long-term stability. [] Formulation strategies, though not explicitly mentioned, likely involve dissolving C17 Sphingosine in organic solvents compatible with cell culture or animal models for in vitro and in vivo studies.

    Q5: What is the research on C17 Sphingosine's in vitro and in vivo efficacy?

    A: Research demonstrates the efficacy of C17 Sphingosine primarily in vitro, particularly in the context of cancer research. When combined with an SPHK1 inhibitor, C17 Sphingosine effectively inhibits the growth of IDH1 mutant glioma cells. [, ] This effect is attributed to the disruption of the sphingolipid rheostat, leading to an increase in pro-apoptotic molecules and a decrease in pro-survival signals. [, ] Further investigation is needed to determine the efficacy of C17 Sphingosine in in vivo models and potential clinical applications.

    Q6: Are there any known resistance mechanisms to C17 Sphingosine?

    A: While the provided abstracts don't explicitly discuss resistance mechanisms specific to C17 Sphingosine, research suggests that IDH1 mutant gliomas with silenced SPHK2 are highly dependent on SPHK1 for S1P production, making them particularly sensitive to C17 Sphingosine combined with SPHK1 inhibitors. [] Further research is necessary to fully elucidate any potential resistance mechanisms that may arise with C17 Sphingosine treatment.

    Q7: What analytical methods are used to characterize and quantify C17 Sphingosine?

    A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a prominent method for analyzing sphingolipids, including C17 Sphingosine when utilized as an internal standard. [, , ] This approach enables the separation, identification, and quantification of various sphingolipid species from complex biological samples.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。